molecular formula C36H70O19 B3059514 Octakis-O-(2-hydroxypropyl)sucrose CAS No. 4854-90-4

Octakis-O-(2-hydroxypropyl)sucrose

Cat. No.: B3059514
CAS No.: 4854-90-4
M. Wt: 806.9 g/mol
InChI Key: IFSLMHLHWPFLRN-FJVUKYALSA-N
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Description

Octakis-O-(2-hydroxypropyl)sucrose is a synthetic compound that belongs to the class of dendrimers. It is a modified form of sucrose, where each hydroxyl group of the sucrose molecule is substituted with a 2-hydroxypropyl group. This modification results in a molecule with the molecular formula C36H70O19 and a molecular weight of 806.9 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Octakis-O-(2-hydroxypropyl)sucrose involves the reaction of sucrose with propylene oxide in the presence of a caustic catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the complete substitution of hydroxyl groups . The process can be summarized as follows:

    Reactants: Sucrose and propylene oxide.

    Catalyst: Caustic catalyst (e.g., sodium hydroxide).

    Conditions: Controlled temperature and pressure.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with precise control over reaction parameters to ensure high yield and purity of the product. The final product is then purified and dried to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Octakis-O-(2-hydroxypropyl)sucrose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents can be used depending on the desired substitution, such as acyl chlorides for esterification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Octakis-O-(2-hydroxypropyl)sucrose has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Octakis-O-(2-hydroxypropyl)sucrose involves its ability to form hydrogen bonds and inclusion complexes with other molecules. This property makes it useful in stabilizing proteins and enzymes, as well as in drug delivery systems. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with .

Comparison with Similar Compounds

Similar Compounds

    Sucrose: The parent compound of Octakis-O-(2-hydroxypropyl)sucrose.

    Cyclodextrins: Cyclic oligosaccharides with similar inclusion complex-forming properties.

    Polyethylene glycol (PEG): A polymer with hydroxyl groups that can be modified similarly to this compound.

Uniqueness

This compound is unique due to its high degree of substitution and the resulting dendrimeric structure. This gives it distinct properties, such as enhanced solubility and the ability to form stable inclusion complexes with a wide range of molecules .

Properties

IUPAC Name

1-[[(2R,3R,4S,5R,6R)-6-[(2S,3S,4R,5R)-3,4-bis(2-hydroxypropoxy)-2,5-bis(2-hydroxypropoxymethyl)oxolan-2-yl]oxy-3,4,5-tris(2-hydroxypropoxy)oxan-2-yl]methoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H70O19/c1-20(37)9-45-17-28-30(48-12-23(4)40)32(50-14-25(6)42)33(51-15-26(7)43)35(53-28)55-36(19-47-11-22(3)39)34(52-16-27(8)44)31(49-13-24(5)41)29(54-36)18-46-10-21(2)38/h20-35,37-44H,9-19H2,1-8H3/t20?,21?,22?,23?,24?,25?,26?,27?,28-,29-,30-,31-,32+,33-,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSLMHLHWPFLRN-FJVUKYALSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1C(C(C(C(O1)OC2(C(C(C(O2)COCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H70O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90964081
Record name 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)hex-2-ulofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

806.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4854-90-4
Record name 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)-β-D-fructofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)-α-D-glucopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4854-90-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octakis-O-(2-hydroxypropyl)sucrose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004854904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,4,6-Tetrakis-O-(2-hydroxypropyl)hex-2-ulofuranosyl 2,3,4,6-tetrakis-O-(2-hydroxypropyl)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90964081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octakis(O-2-hydroxypropyl)sucrose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OCTAKIS-O-(2-HYDROXYPROPYL)SUCROSE
Source FDA Global Substance Registration System (GSRS)
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